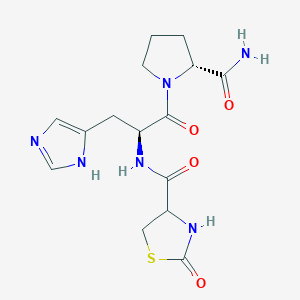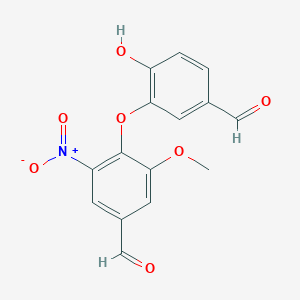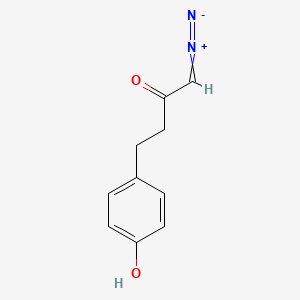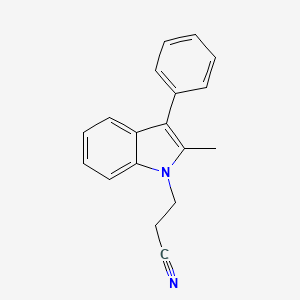
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide is a complex organic compound that features a thiazolidine ring, a histidine residue, and a proline residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide typically involves multiple steps, starting with the formation of the thiazolidine ring. This can be achieved through the reaction of cysteine with an aldehyde, followed by cyclization. The histidine and proline residues are then introduced through peptide coupling reactions, often using reagents such as carbodiimides or other peptide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amide and peptide bonds can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and peptide residues can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-L-prolinamide
- N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-alaninamide
Uniqueness
N-(2-Oxo-1,3-thiazolidine-4-carbonyl)-L-histidyl-D-prolinamide is unique due to its specific combination of a thiazolidine ring with L-histidine and D-proline residues. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53934-57-9 |
|---|---|
Molecular Formula |
C15H20N6O4S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-oxo-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C15H20N6O4S/c16-12(22)11-2-1-3-21(11)14(24)9(4-8-5-17-7-18-8)19-13(23)10-6-26-15(25)20-10/h5,7,9-11H,1-4,6H2,(H2,16,22)(H,17,18)(H,19,23)(H,20,25)/t9-,10?,11+/m0/s1 |
InChI Key |
UQLZLGQVVPXWAD-KHUXNXPUSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CSC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CSC(=O)N3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)





![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)



![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)

![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
